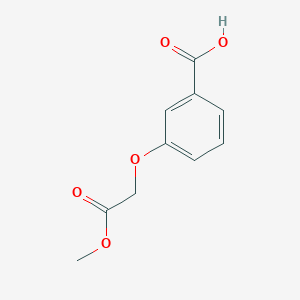

3-(2-Methoxy-2-oxoethoxy)benzoic acid

Description

Contextualizing 3-(2-Methoxy-2-oxoethoxy)benzoic acid within Contemporary Organic Chemistry

In the landscape of modern organic chemistry, this compound is primarily recognized as a research chemical and a structural intermediate. Its utility lies in its dual functionality. The carboxylic acid group can readily participate in reactions such as amidation or esterification, while the methyl ester provides a site for hydrolysis or transesterification. newworldencyclopedia.org This allows for sequential and selective chemical modifications, a valuable attribute in multi-step organic synthesis. The compound's molecular structure combines features of an acid, an ether, and an ester, positioning it as a useful scaffold for creating diverse molecular libraries.

Table 1: Physicochemical Properties of this compound This interactive table provides key computed and established properties for the compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 113496-13-2 | nih.govaaronchem.com |

| Molecular Formula | C₁₀H₁₀O₅ | nih.gov |

| Molecular Weight | 210.18 g/mol | nih.gov |

| Canonical SMILES | COC(=O)COC1=CC=CC(=C1)C(=O)O | nih.gov |

| InChIKey | HWVYHIGFOQWPMJ-UHFFFAOYSA-N | nih.gov |

| Topological Polar Surface Area | 72.8 Ų | nih.gov |

| XLogP3 | 1.4 | nih.gov |

Significance of Benzoic Acid Derivatives and Related Ester/Ether Motifs in Chemical Research

The structural components of this compound are motifs of significant interest in various fields of chemical and pharmaceutical research.

Benzoic Acid Derivatives : The benzoic acid scaffold is a fundamental building block in organic synthesis. researchgate.net It is a precursor for a vast array of industrial chemicals, including phenol (B47542) and benzoyl chloride. newworldencyclopedia.orgwikipedia.org Many natural products contain a benzoic acid moiety, which is often crucial for their biological activity. researchgate.net In medicinal chemistry, the carboxylic acid group can act as a hydrogen bond donor and acceptor and can form ionic bonds, making it a key feature for molecular recognition at biological targets. stereoelectronics.org Its derivatives are widely used as food preservatives due to their antimicrobial properties, an effect that is dependent on pH. newworldencyclopedia.orgwikipedia.orgijcrt.org

Ether Motifs : The ether linkage (R-O-R') is a common feature in pharmaceuticals and is prized for its general stability and its ability to influence a molecule's physicochemical properties. numberanalytics.comlabinsights.nl Incorporating an ether group can enhance a compound's lipophilicity, which may improve its ability to cross cellular membranes. numberanalytics.com Ethers are generally unreactive, making them reliable linkers within a molecular structure. labinsights.nl This stability ensures that the ether group often remains intact while other parts of the molecule undergo chemical transformations. numberanalytics.com

Ester Motifs : Ester groups are highly valued in medicinal chemistry, particularly in the design of prodrugs. numberanalytics.com A prodrug is an inactive compound that is converted into an active drug within the body. numberanalytics.com Masking a polar functional group like a carboxylic acid with an ester can improve a drug's oral bioavailability. stereoelectronics.orgacs.org These ester groups can then be hydrolyzed by ubiquitous esterase enzymes in tissues like the liver, kidney, or plasma to release the active, parent drug. acs.org This strategy is a cornerstone of modern drug design, used in well-known medications to enhance their pharmacokinetic profiles. numberanalytics.com

Overview of Research Directions Pertaining to Structurally Related Molecules

While specific research applications for this compound are not extensively documented in public literature, significant research is conducted on structurally analogous compounds. This research often involves creating and screening libraries of related derivatives to investigate structure-activity relationships (SAR). By systematically modifying parts of the core structure, chemists can fine-tune a molecule's properties for a specific purpose.

Examples of structurally related molecules include:

3-(2-Ethoxy-2-oxoethoxy)benzoic acid : The ethyl ester analogue of the title compound. It shares the same core structure but has an ethyl group instead of a methyl group on the ester. This seemingly minor change increases the molecular weight and lipophilicity (as indicated by a higher XLogP3 value), which could influence its behavior in biological systems or its solubility in different solvents. nih.gov

3-(2-Methoxy-2-oxoethyl)benzoic acid : This compound is an isomer that lacks the ether oxygen atom. achemblock.comchemscene.com Its structure connects the methoxy-oxoethyl group directly to the benzoic acid ring. This modification significantly alters the molecule's shape, polarity, and chemical reactivity, removing the ether linkage's flexibility and electronic effects.

The synthesis and study of such analogues are central to fields like medicinal chemistry, where researchers aim to optimize lead compounds by exploring chemical space around a promising scaffold.

Table 2: Comparison of this compound with Structurally Related Compounds This interactive table compares the properties of the title compound with key analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | 113496-13-2 | C₁₀H₁₀O₅ | 210.18 | Parent compound (methyl ester) |

| 3-(2-Ethoxy-2-oxoethoxy)benzoic acid | 220339-44-0 | C₁₁H₁₂O₅ | 224.21 | Ethyl ester analogue nih.gov |

| 3-(2-Methoxy-2-oxoethyl)benzoic acid | 113496-14-3 | C₁₀H₁₀O₄ | 194.18 | Isomer lacking ether oxygen achemblock.comchemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxy-2-oxoethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9(11)6-15-8-4-2-3-7(5-8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVYHIGFOQWPMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285242 | |

| Record name | 3-(2-Methoxy-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113496-13-2 | |

| Record name | 3-(2-Methoxy-2-oxoethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113496-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxy-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxy-2-oxoethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 2 Methoxy 2 Oxoethoxy Benzoic Acid

Classical Approaches to Carboxylic Acid and Ester Synthesis in the Context of the Compound

The synthesis of 3-(2-Methoxy-2-oxoethoxy)benzoic acid classically relies on a two-step process starting from 3-hydroxybenzoic acid. This involves an initial etherification followed by an esterification, or vice-versa.

A primary and well-established method is the Williamson ether synthesis to form the ether linkage. This reaction involves the deprotonation of the phenolic hydroxyl group of a 3-hydroxybenzoic acid derivative, followed by nucleophilic substitution with an alkyl halide. In the context of synthesizing the target molecule, this would typically involve reacting methyl 3-hydroxybenzoate with methyl chloroacetate (B1199739) in the presence of a base. rasayanjournal.co.innih.gov The initial esterification of 3-hydroxybenzoic acid to methyl 3-hydroxybenzoate is a standard Fischer esterification , carried out by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. rasayanjournal.co.intcu.edu

The general reaction scheme is as follows:

Esterification: 3-Hydroxybenzoic acid is reacted with methanol and an acid catalyst to yield methyl 3-hydroxybenzoate. rasayanjournal.co.in

Etherification: The resulting methyl 3-hydroxybenzoate is then treated with a base (e.g., potassium carbonate) and an alkylating agent like methyl chloroacetate in a suitable solvent (e.g., acetone) under reflux to form the ether linkage, yielding methyl 3-(2-methoxy-2-oxoethoxy)benzoate. rasayanjournal.co.in

Hydrolysis: Selective hydrolysis of the methyl ester on the benzene (B151609) ring under basic conditions, followed by acidification, would yield the final product, this compound.

Alternatively, the etherification can be performed first on 3-hydroxybenzoic acid with a haloacetic acid, followed by esterification of the resulting dicarboxylic acid.

A study by Satpute et al. outlines a similar multi-step synthesis for 3-alkoxy benzoic acids, which can be adapted for the synthesis of the target compound. Their work involved the esterification of 3-hydroxybenzoic acid, followed by etherification with various alkyl halides, and subsequent hydrolysis to the desired benzoic acid derivatives. rasayanjournal.co.in

| Step | Reactants | Reagents & Conditions | Product | Reference |

| 1. Esterification | 3-Hydroxybenzoic acid, Methanol | Conc. H2SO4, Reflux (8 hrs) | Methyl 3-hydroxybenzoate | rasayanjournal.co.in |

| 2. Etherification | Methyl 3-hydroxybenzoate, Methyl Chloroacetate | K2CO3, Acetone (B3395972), Reflux (6-8 hrs) | Methyl 3-(2-methoxy-2-oxoethoxy)benzoate | rasayanjournal.co.in |

| 3. Hydrolysis | Methyl 3-(2-methoxy-2-oxoethoxy)benzoate | 10% aq. KOH in MeOH, then dil. HCl | This compound | rasayanjournal.co.in |

Novel and Green Synthetic Routes for this compound

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods. These novel routes aim to reduce reaction times, minimize waste, and utilize less hazardous reagents.

Catalytic Transformations in the Formation of the Ether and Ester Linkages

Catalytic methods offer a promising alternative to classical stoichiometric reactions. For the formation of the ether linkage, transition-metal-catalyzed cross-coupling reactions are of particular interest. For instance, palladium-catalyzed reactions of aryl halides with alcohols can form aryl ethers under mild conditions. organic-chemistry.org While not specifically documented for this compound, a potential route could involve the coupling of a halogenated benzoic acid derivative with a suitable alcohol in the presence of a palladium catalyst.

The use of solid acid catalysts, such as zirconium/titanium-based catalysts, has been explored for the esterification of benzoic acids with methanol, offering the advantage of easy separation and reusability. mdpi.com Such catalysts could be employed in the esterification step of the synthesis of the target compound. A study on the esterification of fluorinated aromatic carboxylic acids with methanol using a UiO-66-NH2 heterogeneous catalyst demonstrated high conversion yields and a significant reduction in reaction time compared to traditional methods. rsc.org

Multi-component Reactions Involving this compound Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient and atom-economical synthetic strategy. nih.gov While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs could be applied to its precursors. For example, a Passerini or Ugi reaction could potentially be designed to assemble the core structure in a single pot. google.com The Passerini reaction, for instance, involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. google.com

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the classical synthesis of this compound, several parameters can be optimized.

In the Williamson ether synthesis step, the choice of base, solvent, and temperature plays a significant role. A study on the alkylation of phenols demonstrated that the reaction is highly dependent on the solvent, with aprotic solvents like THF often providing better results. bldpharm.com The nature of the base is also critical; while strong bases like sodium hydride are effective, milder bases such as potassium carbonate are often preferred for safety and cost reasons. rasayanjournal.co.in

For the Fischer esterification, the reaction is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (methanol) is typically used, or the water formed during the reaction is removed. tcu.edu The choice of acid catalyst and reaction temperature also influences the reaction rate and yield. While sulfuric acid is a common catalyst, other acids like p-toluenesulfonic acid can also be used. tcu.edu

The following table summarizes key parameters that can be optimized for the classical synthesis:

| Reaction Step | Parameter to Optimize | Potential Variations | Expected Outcome |

| Etherification | Base | K2CO3, NaH, Cs2CO3 | Increased yield, reduced side reactions |

| Solvent | Acetone, DMF, THF | Improved solubility and reaction rate | |

| Temperature | Room temperature to reflux | Faster reaction at higher temperatures, but potential for side products | |

| Esterification | Catalyst | H2SO4, p-TSA, solid acid catalysts | Higher catalytic efficiency, easier work-up |

| Reactant Ratio | Excess methanol | Shift in equilibrium towards product formation | |

| Temperature | Reflux | Increased reaction rate |

Scale-Up Considerations in the Production of this compound

The transition from laboratory-scale synthesis to industrial production presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

For the classical synthesis route, the handling of large quantities of flammable solvents like methanol and acetone requires appropriate safety measures, including explosion-proof equipment and proper ventilation. The use of strong acids like sulfuric acid also necessitates corrosion-resistant reactors.

The work-up procedure, which often involves extractions and purifications, can become cumbersome and generate significant amounts of waste at a larger scale. The development of a process that minimizes these steps is highly desirable. For instance, the use of a solid, reusable catalyst for the esterification step would simplify the purification process. mdpi.com

Flow chemistry offers a significant advantage for the scale-up of the synthesis of this compound. By moving from batch to a continuous process, issues related to heat transfer and mixing in large reactors can be effectively managed. acs.orgnih.gov A study on the scale-up of benzoic acid alkylation in a flow reactor demonstrated a significant increase in productivity from a microflow capillary reactor to a milliflow reactor. researchgate.net This highlights the potential of flow chemistry for the efficient and safe production of the target compound on an industrial scale.

Key considerations for the scale-up include:

Heat Management: Both the etherification and esterification reactions can be exothermic. Efficient heat removal is crucial to prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants is essential for achieving high conversions and yields, especially in heterogeneous reaction systems.

Solvent and Reagent Handling: The safe storage and transfer of large volumes of flammable and corrosive materials are paramount.

Process Automation and Control: Implementing automated systems for monitoring and controlling reaction parameters can improve consistency and safety.

Waste Minimization: Developing a process that minimizes waste generation and allows for the recycling of solvents and catalysts is crucial for economic and environmental sustainability.

Exploration of Bio-catalytic Approaches for the Synthesis of this compound

The pursuit of sustainable and environmentally benign chemical processes has led to an increasing interest in bio-catalysis for the synthesis of fine chemicals and pharmaceutical intermediates. While specific literature on the bio-catalytic synthesis of this compound is not extensively documented, the molecular structure of the compound lends itself to exploration through enzymatic methods, particularly those involving lipases.

Bio-catalysis offers several advantages over traditional chemical synthesis, including high specificity, mild reaction conditions (ambient temperature and pressure), and a reduction in toxic reagents and byproducts. nih.gov For the synthesis of this compound, a plausible bio-catalytic strategy would involve the enzymatic esterification or transesterification.

A likely enzymatic approach would utilize a lipase (B570770) (EC 3.1.1.3) to catalyze the formation of the ether-ester linkage. Lipases are versatile enzymes known for their ability to function in non-aqueous media and catalyze a wide range of reactions, including the formation of ester bonds. nih.gov A hypothetical reaction could involve the direct esterification of 3-hydroxybenzoic acid with methyl glycolate.

Alternatively, a transesterification reaction could be employed. In this scenario, 3-hydroxybenzoic acid could be reacted with a methyl ester of a dicarboxylic acid, catalyzed by a lipase. The regioselectivity of the enzyme would be crucial to ensure the desired esterification at the hydroxyl group of the benzoic acid.

The choice of solvent is a critical parameter in enzyme-catalyzed reactions in non-aqueous media. The solvent can influence enzyme activity, stability, and substrate solubility. Common organic solvents used in such reactions include toluene, hexane, and tert-butyl alcohol. Immobilization of the lipase on a solid support is another strategy that can enhance its stability and reusability, making the process more cost-effective.

| Feature | Description |

| Proposed Reaction | Lipase-catalyzed esterification |

| Substrates | 3-Hydroxybenzoic acid and Methyl glycolate |

| Enzyme | Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B) |

| Potential Solvents | Toluene, Hexane, 2-Methyl-2-butanol |

| Reaction Conditions | Anhydrous conditions, room temperature to mild heat (e.g., 40-60 °C) |

| Key Advantages | Mild reaction conditions, high selectivity, reduced waste, potential for enzyme recycling |

Advanced Spectroscopic and Structural Elucidation Studies of 3 2 Methoxy 2 Oxoethoxy Benzoic Acid

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 3-(2-Methoxy-2-oxoethoxy)benzoic acid in solution. The presence of various proton and carbon environments allows for a detailed assignment of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethoxy group, and the methyl protons of the ester. Due to the meta-substitution pattern, the aromatic region will exhibit a complex splitting pattern. The proton on C2 would likely appear as a triplet, the proton on C6 as a doublet of doublets, the proton on C4 as a doublet of doublets, and the proton on C5 as a triplet. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the ether linkage. The methylene protons (-O-CH₂-C=O) would appear as a singlet, and the methyl protons (-O-CH₃) would also be a singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the ester carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy (B1213986) carbon. The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbon attached to the carboxylic acid group (C3) and the carbon attached to the ether oxygen (C1) would be significantly shifted downfield. The carbonyl carbons of the carboxylic acid and the ester would have the largest chemical shifts. docbrown.info

Conformational analysis of this compound can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the flexible methoxy-oxoethoxy side chain relative to the benzoic acid ring. The rotational freedom around the C-O and O-C bonds of the ether linkage may lead to the existence of multiple conformers in solution. The relative populations of these conformers could be temperature-dependent, which could be observed as changes in the chemical shifts and coupling constants in variable-temperature NMR experiments.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 7.2 - 8.0 | Multiplet |

| Methylene (-OCH₂-) | ~4.7 | Singlet |

| Methoxy (-OCH₃) | ~3.7 | Singlet |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

Note: This is a generalized prediction. Actual chemical shifts can vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~170 |

| Ester (C=O) | ~168 |

| Aromatic C-O | ~158 |

| Aromatic C-COOH | ~132 |

| Aromatic CH | 115 - 130 |

| Methylene (-OCH₂-) | ~65 |

| Methoxy (-OCH₃) | ~52 |

Note: This is a generalized prediction. Actual chemical shifts can vary based on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular formula of this compound and in elucidating its fragmentation pathways under ionization. The calculated monoisotopic mass of C₁₀H₁₀O₅ is 210.05282342 Da. nih.gov HRMS can confirm this with high accuracy.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will undergo characteristic fragmentation. The fragmentation pattern provides a fingerprint that aids in structural confirmation.

Expected Fragmentation Pathways:

Initial Ionization: Formation of the molecular ion [M]⁺ or protonated/deprotonated molecules [M+H]⁺ or [M-H]⁻.

Loss of the Methoxy Group: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH), leading to the formation of a prominent fragment ion.

Decarboxylation: The carboxylic acid group can readily lose carbon dioxide (CO₂), particularly in the negative ion mode. sci-hub.se

Cleavage of the Ether Bond: The ether linkage can cleave, leading to fragments corresponding to the benzoic acid moiety and the methoxyacetyl group.

Loss of the Carboxylic Acid Group: The entire carboxylic acid group can be lost as a radical (•COOH) or as formic acid (HCOOH).

Table of Predicted HRMS Fragments

| m/z (Predicted) | Possible Formula | Description of Loss |

| 210.0528 | C₁₀H₁₀O₅ | Molecular Ion [M]⁺ |

| 179.0395 | C₉H₇O₄ | Loss of •OCH₃ |

| 165.0239 | C₉H₅O₃ | Loss of •OCH₃ and CO |

| 151.0446 | C₈H₇O₃ | Loss of •COOCH₃ |

| 121.0289 | C₇H₅O₂ | Loss of CH₂COOCH₃ |

| 105.0334 | C₇H₅O | Loss of •COOH from m/z 151 |

| 77.0391 | C₆H₅ | Loss of CO from m/z 105 |

Note: The relative intensities of these fragments would depend on the ionization technique and conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid and ester groups. A very broad O-H stretching band from the carboxylic acid dimer (formed via hydrogen bonding) is expected in the range of 2500-3300 cm⁻¹. docbrown.info The C=O stretching vibrations of the carboxylic acid and the ester will likely appear as strong, distinct bands in the region of 1680-1750 cm⁻¹. The C-O stretching vibrations of the ether, ester, and carboxylic acid will be visible in the fingerprint region (1000-1300 cm⁻¹). Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy, being less sensitive to highly polar groups like O-H, will provide a clearer view of the skeletal vibrations of the molecule. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric C=O stretching vibrations may also be observed.

Table of Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1700 (strong) | ~1700 (medium) |

| Ester | C=O stretch | ~1735 (strong) | ~1735 (medium) |

| Aromatic | C-H stretch | 3000-3100 (medium) | 3000-3100 (strong) |

| Aromatic | C=C stretch | 1450-1600 (medium-strong) | 1450-1600 (strong) |

| Ether/Ester/Acid | C-O stretch | 1000-1300 (strong, complex) | Medium |

| Aliphatic | C-H stretch | 2850-2960 (weak-medium) | 2850-2960 (medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene (B151609) ring. Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π → π* transitions. rsc.org

The primary absorption band (E-band) is expected at shorter wavelengths (around 200-220 nm), and a secondary, less intense band (B-band) is expected at longer wavelengths (around 270-290 nm). The position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution. At a pH above the pKa of the carboxylic acid, the carboxylate anion is formed, which typically leads to a blue shift (hypsochromic shift) of the B-band. The ether and ester substituents are not strong chromophores themselves but can act as auxochromes, modifying the absorption characteristics of the benzene ring.

Table of Expected UV-Vis Absorption Maxima

| Transition | Expected λ_max (nm) | Solvent Dependence | pH Dependence |

| π → π* (E-band) | ~210 | Moderate | Minor |

| π → π* (B-band) | ~280 | Moderate | Significant (blue shift at high pH) |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

While no specific crystal structure for this compound has been reported in the searched literature, analysis of similar structures, such as methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, can provide insights into the likely solid-state conformation and packing. researchgate.net

In the solid state, it is highly probable that the carboxylic acid groups of this compound molecules will form centrosymmetric dimers through hydrogen bonding between the carboxyl groups. This is a very common packing motif for carboxylic acids. The conformation of the flexible methoxy-oxoethoxy side chain would be fixed in the crystal lattice. The planarity of the benzoic acid ring would be maintained, but the side chain may be twisted out of the plane of the ring. The crystal packing would be further influenced by weaker intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. A full X-ray crystallographic study would be required to determine the precise bond lengths, bond angles, and packing arrangement.

Chiroptical Studies (e.g., Electronic Circular Dichroism) of Enantiomeric Forms, if Applicable

The molecule this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit enantiomeric forms and will be inactive in chiroptical studies such as Electronic Circular Dichroism (ECD).

However, it is theoretically possible for the molecule to adopt chiral conformations (atropisomers) if rotation around the single bonds is significantly hindered. Given the flexibility of the ether linkage, stable atropisomers at room temperature are highly unlikely. Chiroptical properties could potentially be induced if the molecule is placed in a chiral environment, such as a chiral solvent or by forming a salt with a chiral base, but this would be an induced effect and not an inherent property of the molecule itself. rsc.org

Computational and Theoretical Chemistry of 3 2 Methoxy 2 Oxoethoxy Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(2-Methoxy-2-oxoethoxy)benzoic acid, DFT calculations can elucidate the distribution of electron density and the energies of the molecular orbitals.

Detailed research findings from hypothetical DFT calculations, often performed using a basis set like B3LYP/6-31G*, would reveal critical aspects of the molecule's electronic nature. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of these orbitals provides further insight. For a molecule like this compound, the HOMO is likely to be concentrated around the electron-rich benzoic acid ring and the ether oxygen, while the LUMO may be distributed over the carboxylic acid and ester groups, indicating potential sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the propensity to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the propensity to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | The difference in energy between the HOMO and LUMO, related to the molecule's chemical stability. |

| Dipole Moment | 2.8 D | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. |

| Electron Affinity | 1.1 eV | The energy released when an electron is added to the molecule. |

| Ionization Potential | 8.9 eV | The energy required to remove an electron from the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules. They are not based on published experimental or computational data for this specific compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

The presence of several single bonds in this compound allows for considerable conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational landscape. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures of the molecule and the energy barriers between different conformations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of chemicals based on their molecular structure. For this compound, a QSPR model could be developed to predict properties like its acidity (pKa), solubility, or boiling point based on a set of calculated molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., HOMO/LUMO energies from DFT). By correlating these descriptors with known experimental data for a series of related compounds, a predictive model can be built. Such a model could then be used to estimate the properties of this compound without the need for direct measurement.

Reaction Pathway Prediction and Transition State Analysis for Derivatization Reactions

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound. For instance, the esterification of the carboxylic acid group or the saponification of the methyl ester could be modeled.

By calculating the potential energy surface for a given reaction, it is possible to identify the transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. This type of analysis is invaluable for understanding the mechanisms of derivatization reactions and for designing synthetic routes to new molecules based on this scaffold.

Molecular Docking Simulations for Ligand-Target Interaction Hypothesis Generation (Purely theoretical, not related to biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a purely theoretical context, docking simulations could be used to generate hypotheses about how this compound might interact with the binding site of a hypothetical protein target.

These simulations would explore various possible binding poses of the molecule within the active site, calculating a "docking score" for each pose to estimate the binding affinity. The results would highlight key potential interactions, such as hydrogen bonds between the carboxylic acid or ester groups and amino acid residues, or hydrophobic interactions involving the benzene (B151609) ring. This information can be used to guide the design of new molecules with potentially improved binding characteristics.

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

| Parameter | Hypothetical Finding |

| Predicted Binding Affinity | -7.2 kcal/mol |

| Key Hydrogen Bond Donors | Carboxylic acid -OH group |

| Key Hydrogen Bond Acceptors | Carboxylic acid C=O, Ether oxygen, Ester C=O |

| Key Hydrophobic Regions | Benzene ring |

| Interacting Residues | Hypothetical interactions with residues such as Lysine (via H-bond with carboxylate) and Phenylalanine (via pi-stacking with the benzene ring). |

Note: This table is for illustrative purposes only and does not represent actual biological activity. The target and results are purely hypothetical.

Cheminformatics Approaches for Analyzing Compound Space

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. By representing this compound as a set of molecular descriptors, it can be compared to vast libraries of other compounds.

This type of analysis can be used to assess the "drug-likeness" of the molecule based on criteria such as Lipinski's rule of five, or to identify other commercially available or synthetically accessible molecules with similar structural features. Analyzing its position in the broader chemical space can help to identify potential applications or to guide the design of a library of related compounds for further investigation.

Chemical Transformations and Derivatization of 3 2 Methoxy 2 Oxoethoxy Benzoic Acid

Esterification and Amidation Reactions for Novel Ester and Amide Derivatives

The presence of a carboxylic acid functional group on the aromatic ring of 3-(2-methoxy-2-oxoethoxy)benzoic acid allows for conventional esterification and amidation reactions to produce novel derivatives.

Esterification: The carboxylic acid can be converted to a variety of esters through reaction with different alcohols under acidic conditions or by using coupling agents. For instance, the reaction of benzoic acid with alcohols having 7 to 13 carbon atoms in the presence of a tin(II) compound as a catalyst is a known method for preparing benzoic esters. google.com This process involves the removal of reaction water by distillation to drive the equilibrium towards the ester product. google.com

Amidation: The synthesis of amide derivatives can be achieved by reacting the carboxylic acid with primary or secondary amines. This transformation is often facilitated by the use of coupling agents to form an activated intermediate that is subsequently attacked by the amine. Common coupling systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.govmdpi.comresearchgate.net These methods are widely employed in the synthesis of complex amides, including dipeptides and other biologically active molecules. nih.gov For example, the synthesis of N-benzimidazole-derived carboxamides has been accomplished using EDC and HOBt in DMF. mdpi.com

A variety of amide derivatives can be synthesized from benzoic acid precursors. A general approach involves the activation of the carboxylic acid followed by reaction with an amine. This strategy has been used to produce a range of amide compounds with potential biological activities. google.com

| Transformation | Reagent/Catalyst | Product Type |

| Esterification | Alcohols (e.g., C7-C13) with tin(II) catalyst | Alkyl esters |

| Amidation | Primary/Secondary Amines with EDC/HOBt | Amides |

| Amidation | Primary/Secondary Amines with DMT/NMM/TsO⁻ | Amides |

Hydrolysis Studies of the Ester Linkage and its Mechanistic Implications

The methyl ester moiety in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. The study of the kinetics and mechanism of this hydrolysis is crucial for understanding the compound's stability and potential applications as a prodrug, where the ester group might be cleaved enzymatically or chemically in a biological environment.

The general mechanism for the alkaline hydrolysis of esters involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to form the carboxylate. The rate of this reaction is influenced by the electronic and steric nature of the substituents on the aromatic ring.

Aromatic Substitution Reactions on the Benzoic Acid Core

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The position of the incoming electrophile is directed by the two existing substituents: the carboxylic acid group and the methoxyoxoethoxy group.

The carboxylic acid group is an electron-withdrawing group and is known to be a meta-director. quora.comwikipedia.orgyoutube.com Conversely, the alkoxy group (-OR) is an electron-donating group and acts as an ortho, para-director. stackexchange.com Therefore, the regiochemical outcome of an electrophilic substitution reaction on this molecule will depend on the interplay of these directing effects and the reaction conditions.

For example, in the nitration of benzoic acid, the major product is 3-nitrobenzoic acid. wikipedia.orgyoutube.comnih.gov In the case of 4-alkoxybenzoic acids, nitration can be selectively directed to the position ortho to the alkoxy group. google.com Given the substitution pattern of this compound, electrophilic attack is likely to be directed to the positions that are ortho or para to the activating alkoxy group and not significantly deactivated by the meta-directing carboxylic acid. The most probable sites for substitution would be at the C4, C6 (ortho to the ether and meta to the carboxyl) and potentially C2 (ortho to both, though sterically hindered) positions. The specific distribution of products would need to be determined experimentally.

| Substituent | Type | Directing Effect |

| -COOH | Electron-withdrawing | meta |

| -OCH₂COOCH₃ | Electron-donating (ether oxygen) | ortho, para |

Exploration of Photochemical Reactions and Their Products

Aromatic esters can undergo photochemical reactions, with the Photo-Fries rearrangement being a notable example. acs.org This reaction involves the cleavage of the ester bond upon UV irradiation, followed by the rearrangement of the acyl group to the ortho or para positions of the aromatic ring, yielding hydroxyketones.

While specific photochemical studies on this compound have not been reported, it is plausible that this molecule could undergo a Photo-Fries type rearrangement. Irradiation could potentially lead to the cleavage of the ether linkage, followed by rearrangement of the methoxyacetyl group to the aromatic ring. The exact products would depend on the reaction conditions and the relative stability of the possible radical intermediates.

Synthesis of Conjugates and Polymeric Materials Incorporating the this compound Moiety

The bifunctional nature of this compound, possessing both a carboxylic acid and an ester, makes it an attractive candidate for incorporation into larger molecular architectures such as conjugates and polymers.

The carboxylic acid group can be used as a handle to attach the molecule to a polymer backbone or another molecule of interest via an ester or amide linkage. nih.gov This is a common strategy in the development of polymer-drug conjugates, where a drug is covalently linked to a biocompatible polymer like polyethylene (B3416737) glycol (PEG) or poly(L-glutamic acid). nih.gov Such conjugation can improve the pharmacokinetic properties of the attached molecule.

For example, a general method for creating polymer-drug conjugates involves the reaction of a drug containing a suitable functional group with a polymer that has been activated with reactive groups. The resulting conjugate can be designed to release the active molecule under specific physiological conditions. While not specifically demonstrated for this compound, its structure is amenable to such synthetic strategies.

Role of this compound as a Synthetic Building Block for Complex Molecules

The chemical functionalities of this compound make it a valuable building block in organic synthesis for the construction of more complex molecules. Its parent compound, 3-hydroxybenzoic acid, and its derivatives are utilized in the synthesis of a variety of compounds, including biologically active molecules. mdpi.com

For instance, a synthetic route to the protein kinase inhibitor Bosutinib (B1684425) starts from 3-methoxy-4-hydroxybenzoic acid. mdpi.com This synthesis involves a series of transformations including esterification, alkylation, nitration, reduction, and cyclization, highlighting how a substituted benzoic acid can serve as a key starting material. Similarly, this compound could be employed as a precursor in multi-step syntheses, where its functional groups are sequentially modified to build up a target molecule. nih.gov The ether linkage can act as a stable spacer, while the carboxylic acid and ester groups provide reactive sites for further elaboration.

Future Research Directions and Unexplored Avenues for 3 2 Methoxy 2 Oxoethoxy Benzoic Acid

Development of Novel Analytical Methods for Trace Detection or Characterization

The precise quantification and characterization of 3-(2-Methoxy-2-oxoethoxy)benzoic acid in complex matrices remain a key area for development. While standard analytical techniques such as HPLC, LC-MS, and NMR are available for characterization, future research could focus on creating highly sensitive and selective methods for trace-level detection. ambeed.com Advanced analytical platforms, such as those employing mass spectrometry with sophisticated ionization sources or hyphenated chromatography techniques (e.g., GCxGC-MS), could be explored. Furthermore, developing specific electrochemical sensors or biosensors could offer rapid, in-situ detection capabilities, which would be invaluable for environmental monitoring or process control applications. Research into predicted collision cross-section (CCS) values for different adducts of the molecule suggests a basis for advanced mass spectrometry-based detection and characterization. uni.lu

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 195.06518 | 138.7 |

| [M+Na]⁺ | 217.04712 | 146.2 |

| [M-H]⁻ | 193.05062 | 141.3 |

| [M+NH₄]⁺ | 212.09172 | 157.4 |

Data derived from predictions using CCSbase. uni.lu

Exploration of Sustainable Synthesis and Derivatization Pathways

Current synthetic routes to benzoic acid derivatives often rely on traditional methods that may involve harsh reagents or generate significant waste. Future research should prioritize the development of green and sustainable synthetic methodologies for this compound. This could involve leveraging biocatalysis, employing enzymes to conduct specific transformations under mild conditions, or utilizing flow chemistry platforms to improve reaction efficiency, safety, and scalability. rsc.org For instance, novel syntheses starting from readily available and renewable materials like 3-hydroxybenzoic acid could be explored. A patent for the preparation of 2-methyl-3-methoxy benzoic acid highlights a method aimed at cleaner manufacturing and lower costs, suggesting a trend towards more efficient industrial processes that could be adapted. google.com Similarly, research into the synthesis of related compounds like bosutinib (B1684425) from 3-methoxy-4-hydroxybenzoic acid demonstrates multi-step processes that offer possibilities for optimization towards more sustainable pathways. mdpi.com

Advanced Spectroscopic Investigations Under Non-Standard Conditions

While standard spectroscopic data (NMR, IR) likely exists for this compound, its behavior under non-standard conditions is a rich field for investigation. Advanced spectroscopic techniques could be used to study the compound's stability and reactivity under high pressure, varying temperatures, or upon interaction with specific surfaces or macromolecules. For example, variable-temperature NMR could elucidate conformational dynamics, while techniques like Raman or terahertz spectroscopy could provide insights into low-frequency vibrational modes and intermolecular interactions, particularly in the solid state. Such studies are crucial for understanding the material's properties and predicting its behavior in diverse applications.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and accelerating discovery. nih.gov For this compound, these tools offer several promising avenues. ML algorithms can be trained on existing chemical reaction data to predict optimal reaction conditions, identify novel synthetic routes, or even design derivatives with enhanced properties. nih.gov Computer-aided synthesis planning (CASP) tools could propose efficient, multi-step syntheses from commercially available starting materials. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activities or physicochemical properties of the compound and its analogues, guiding future derivatization efforts. nih.gov The integration of AI can expedite the design-make-test-analyze cycle, significantly reducing the time and cost associated with discovering new applications for the molecule. nih.gov

Investigation of Solid-State Forms and Polymorphism

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can profoundly impact its physical properties, including solubility, stability, and bioavailability. scielo.br The study of polymorphism is a critical aspect of pharmaceutical development and materials science. mdpi.com For this compound, a systematic investigation into its solid-state forms is a significant and unexplored research area.

Research on structurally similar molecules, such as 2,6-dimethoxybenzoic acid and N-(3-hydroxyphenyl)-3-methoxybenzamide, has revealed the existence of multiple polymorphs with distinct crystal structures and properties. mdpi.commdpi.com This suggests a high probability that this compound may also exhibit polymorphism. Future work should involve comprehensive screening to identify different crystalline forms (polymorphs, solvates, or hydrates) by varying crystallization conditions like solvent, temperature, and pressure. Characterization of any discovered forms using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR would be essential to determine their structures and relative thermodynamic stabilities. mdpi.commdpi.com Understanding the polymorphic landscape of this compound is crucial for controlling its material properties for any potential application.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Methoxy-2-oxoethoxy)benzoic acid?

A two-step methodology is typically employed:

- Step 1: Coupling of 4-(2-methoxy-2-oxoethoxy)benzoic acid with amines (e.g., 3-amino-4-chlorobenzoate) using carbodiimide-based activation (e.g., DCC or EDC) under anhydrous conditions .

- Step 2: Deprotection of esters (e.g., benzyl or methyl groups) via hydrolysis using acidic or basic conditions. For example, benzyl esters are cleaved using catalytic hydrogenation or TFA, while methyl esters require saponification with NaOH/MeOH .

- Validation: Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Data Collection: Single crystals are grown via slow evaporation (e.g., in ethanol/water mixtures). Diffraction data are collected using MoKα radiation (λ = 0.71073 Å) at 296 K, with θ ranges of 2.4–27.7° .

- Refinement: SHELXL (part of the SHELX suite) is used for structure solution and refinement. Initial models are built using SHELXS, and hydrogen bonding networks are optimized with isotropic displacement parameters .

- Key Metrics: Triclinic crystal system (space group P1) with unit cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å, and angles α = 106.784°, β = 97.222°, γ = 92.444° .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of such derivatives, and how are they addressed?

- Disorder in Methoxy/Oxoethoxy Groups: Flexible side chains may exhibit positional disorder. Mitigate this by applying restraints (e.g., DFIX, SIMU) during SHELXL refinement .

- Hydrogen Bond Ambiguity: Weak or bifurcated O–H⋯O/C–H⋯O interactions require careful analysis of electron density maps. Use PLATON or Mercury to validate hydrogen bond geometries .

- Twinned Crystals: If twinning is detected (e.g., via Rint > 0.05), apply twin law refinement in SHELXL .

Q. How do hydrogen bonding interactions influence the solid-state packing of this compound?

- Chain Formation: Molecules assemble into 1D chains along the [111] direction via O–H⋯O (2.60–2.65 Å) and C–H⋯O (2.85–3.10 Å) interactions. These chains stabilize the lattice and contribute to planar molecular geometry .

- π-Stacking Effects: Overlapping aromatic rings (interplanar distance ~3.5 Å) further enhance stability. Quantify using CrystalExplorer to calculate interaction energies .

Methodological and Analytical Questions

Q. What spectroscopic methods are most effective for characterizing purity and functional groups?

- NMR: <sup>1</sup>H NMR (400 MHz, DMSO-d6) reveals methoxy protons at δ ~3.3–3.5 ppm and aromatic protons at δ ~7.2–8.1 ppm. <sup>13</sup>C NMR confirms ester carbonyls at δ ~165–170 ppm .

- IR: Stretching vibrations for C=O (ester: ~1730 cm⁻¹, carboxylic acid: ~1680 cm⁻¹) and O–H (broad ~2500–3300 cm⁻¹) .

- HPLC-MS: Use C18 columns (5 µm, 4.6 × 150 mm) with 0.1% formic acid in H2O/MeCN gradients. Monitor [M+H]<sup>+</sup> ions (e.g., m/z 237 for C11H11NO5) .

Q. What are the implications of substituent effects on the compound’s reactivity in nucleophilic environments?

- Ester Reactivity: The methoxy-oxoethoxy group undergoes hydrolysis under acidic/basic conditions to yield carboxylic acids. Kinetic studies (e.g., pH-rate profiling) reveal pseudo-first-order kinetics in NaOH/MeOH .

- Electrophilic Substitution: The electron-withdrawing oxoethoxy group directs electrophiles (e.g., NO2<sup>+</sup>) to the meta position of the benzoic acid ring. Confirm regioselectivity via <sup>13</sup>C NMR .

Application-Oriented Questions

Q. How is this compound utilized as a building block in PROTAC synthesis?

- Step 1: Coupling with HDAC ligands (e.g., benzyl 3-amino-4-chlorobenzoate) forms amide linkages critical for target protein binding .

- Step 2: Ester hydrolysis and subsequent reaction with O-benzylhydroxylamine yields hydroxamic acid derivatives, which chelate zinc in HDAC active sites .

- Biological Validation: Test PROTAC efficacy in neuroblastoma cell lines using Western blotting (e.g., degradation of HDAC8) .

Q. What computational tools predict the pharmacokinetic properties of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.